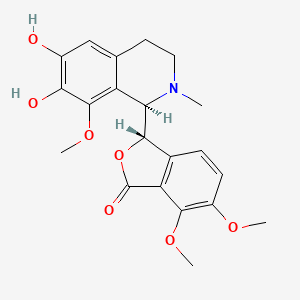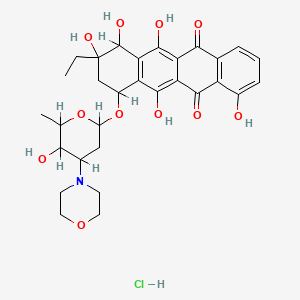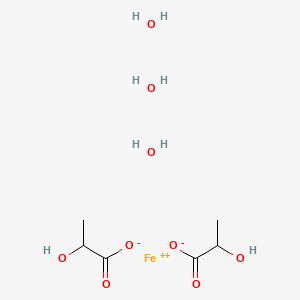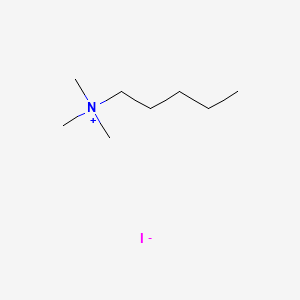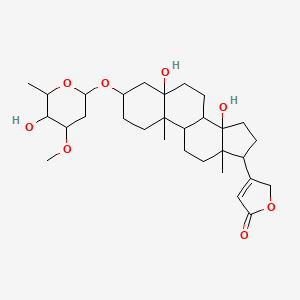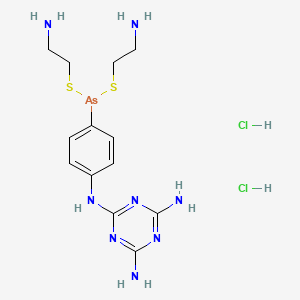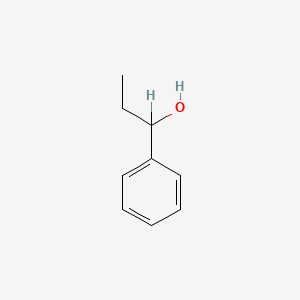
1-苯基-1-丙醇
概述
描述
苯丙醇: 是一种有机化合物,分子式为C9H12O 。 它是一种无色油状液体,具有甜的花香香气 . 这种化合物也称为1-苯基-1-丙醇 和3-苯基丙醇 . 苯丙醇在各种应用中使用,包括作为化妆品中的香料成分以及药物合成的前体 .
科学研究应用
作用机制
苯丙醇通过各种分子靶点和途径发挥其作用:
肾上腺素受体: 苯丙胺是苯丙醇的衍生物,作用于α和β肾上腺素受体,导致血管收缩和鼻塞减少.
去甲肾上腺素再摄取抑制: 它抑制去甲肾上腺素的再摄取,从而提高其水平,并导致交感神经兴奋作用.
安全和危害
1-Phenyl-1-propanol is a combustible liquid and may cause central nervous system depression. It is harmful if swallowed and may cause respiratory tract irritation . It is advised to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, and remove all sources of ignition .
生化分析
Biochemical Properties
1-Phenyl-1-propanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to form inclusion complexes with cyclic decapeptides, which have been studied using density functional theory methods . These interactions suggest that 1-Phenyl-1-propanol can influence the activity of enzymes and proteins by altering their conformation and stability. Additionally, 1-Phenyl-1-propanol has been shown to interact with glycosphingolipid biosynthesis inhibitors, enhancing the effects of compounds like curcumin in inducing apoptosis in melanoma cells .
Cellular Effects
1-Phenyl-1-propanol affects various types of cells and cellular processes. In melanoma cells, it has been observed to enhance curcumin-induced apoptosis by increasing ceramide accumulation and activating c-Jun N-terminal kinase (JNK) pathways . This compound also inhibits the pro-survival PI3K/AKT signaling pathway, leading to increased cell death. These effects highlight the potential of 1-Phenyl-1-propanol in modulating cell signaling pathways and influencing gene expression.
Molecular Mechanism
At the molecular level, 1-Phenyl-1-propanol exerts its effects through several mechanisms. It forms hydrogen bonds with biomolecules, which can alter their structure and function . The compound’s ability to form inclusion complexes with cyclic decapeptides suggests that it can modulate enzyme activity by stabilizing or destabilizing specific conformations . Additionally, 1-Phenyl-1-propanol’s interactions with glycosphingolipid biosynthesis inhibitors indicate that it can influence lipid metabolism and cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-1-propanol can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard conditions, with a boiling point of 219°C and a melting point of 4.35°C . Its stability can be influenced by factors such as temperature, pressure, and the presence of co-solvents . Long-term studies have indicated that 1-Phenyl-1-propanol can maintain its effects on cellular function over extended periods, although degradation products may accumulate over time .
Dosage Effects in Animal Models
The effects of 1-Phenyl-1-propanol vary with different dosages in animal models. At lower doses, the compound has been observed to enhance the effects of other therapeutic agents, such as curcumin, in inducing apoptosis in cancer cells . At higher doses, 1-Phenyl-1-propanol may exhibit toxic or adverse effects, including irritation of the skin and eyes and potential harm if ingested . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
1-Phenyl-1-propanol is involved in several metabolic pathways, including those related to lipid metabolism and glycosphingolipid biosynthesis . The compound interacts with enzymes such as glycosyltransferases, which play a role in the synthesis of glycosphingolipids. These interactions can influence metabolic flux and the levels of various metabolites within cells . Additionally, 1-Phenyl-1-propanol can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, 1-Phenyl-1-propanol is transported and distributed through interactions with transporters and binding proteins. The compound’s relatively high water solubility (5677 mg/L at 25°C) facilitates its distribution in aqueous environments . Additionally, its interactions with lipid membranes and transport proteins can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
1-Phenyl-1-propanol’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its effects on enzyme activity and cellular function . These localization patterns are crucial for understanding the compound’s role in various biochemical processes and its potential therapeutic applications.
准备方法
合成路线和反应条件: 苯丙醇可以通过多种方法合成。 一种常见的方法是使用硼氢化钠 或氢化铝锂 还原苯乙酮 . 另一种方法是使用苯乙酮 、多聚甲醛 和盐酸甲胺 作为原料进行曼尼希反应 . 反应在醇溶剂中进行,温度在60-100°C之间 .
工业生产方法: 在工业生产中,苯丙醇通常通过使用雷尼镍催化剂 在0.3-1.5 MPa的氢气压力下,在25-80°C的温度下对苯乙酮 进行催化加氢来生产 . 这种方法因其高产率和低生产成本而被优先选择 .
化学反应分析
反应类型: 苯丙醇会发生各种化学反应,包括:
氧化: 使用高锰酸钾 或铬酸 等氧化剂可以将苯丙醇氧化成苯丙酸 .
还原: 可以使用硼氢化钠 等还原剂将其还原成苯丙胺 .
取代: 苯丙醇可以发生取代反应,形成衍生物,例如苯丙胺 .
常见试剂和条件:
氧化: 高锰酸钾、铬酸。
还原: 硼氢化钠、氢化铝锂。
取代: 用于形成胺类衍生物的各种胺。
主要产物:
苯丙酸: (氧化产物)
苯丙胺: (还原和取代产物)
相似化合物的比较
苯丙醇可以与其他类似化合物进行比较,例如:
苯丙胺: 一种交感神经兴奋剂,用作减充血剂和食欲抑制剂.
苯乙醇: 另一种芳香醇,用于香料和防腐剂.
苯甲醇: 用作溶剂,并用于合成其他化合物.
独特之处: 苯丙醇因其在香料行业和药物合成中的特殊应用而独一无二。 它能够进行各种化学反应,使其成为有机合成中的一种通用化合物 .
属性
IUPAC Name |
1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUQAZSOFZSPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044474 | |
| Record name | 1-Phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid with a mild ester-like odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a sweet floral balsamic odour | |
| Record name | 1-Phenyl-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19399 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Phenyl-1-propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/807/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
103.00 °C. @ 14.00 mm Hg | |
| Record name | 1-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.6 g/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 1-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-Phenyl-1-propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/807/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.993-1.000 | |
| Record name | 1-Phenyl-1-propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/807/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93-54-9 | |
| Record name | 1-Phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylpropanol [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F897O3O4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Phenyl-1-propanol?
A1: 1-Phenyl-1-propanol has a molecular formula of C9H12O and a molecular weight of 136.19 g/mol.
Q2: What spectroscopic techniques have been employed to characterize 1-Phenyl-1-propanol?
A2: Various spectroscopic techniques, including 1H NMR, 13C NMR, infrared (IR) spectroscopy, and mass spectrometry have been used to confirm the structure of 1-Phenyl-1-propanol. [, ]
Q3: Why is the chirality of 1-Phenyl-1-propanol significant in biological systems?
A3: 1-Phenyl-1-propanol possesses a chiral center, resulting in two enantiomers: (R)-(+)-1-Phenyl-1-propanol and (S)-(-)-1-Phenyl-1-propanol. These enantiomers can exhibit different interactions with chiral biological targets, such as enzymes and receptors, leading to distinct biological activities. [, ]
Q4: How has the chiral recognition ability of 1-Phenyl-1-propanol been explored?
A4: Studies have investigated the use of (R)-(+)-1-Phenyl-1-propanol as a chiral selector in supersonic molecular beam experiments coupled with resonance-enhanced multiphoton ionization (REMPI) techniques. This approach provides valuable insights into the enantioselective interactions between chiral molecules like diols and esters in the gas phase. [, ]
Q5: Are there any specific examples of how the enantiomers of 1-Phenyl-1-propanol interact differently with enzymes?
A5: Research on aryl sulfotransferase IV, an enzyme involved in detoxification processes, reveals distinct enantioselectivity towards 1-Phenyl-1-propanol. While both enantiomers act as substrates, the enzyme exhibits a higher catalytic efficiency (kcat/Km) for the (S)-(-)-enantiomer. Furthermore, certain chiral benzylic alcohols, like (+)-(S)-1,2,3,4-tetrahydro-1-naphthol, act as competitive inhibitors of the enzyme, highlighting the significance of stereochemistry in enzyme-substrate interactions. [, ]
Q6: Can you provide examples of 1-Phenyl-1-propanol's use in chiral separation?
A6: 1-Phenyl-1-propanol enantiomers have been separated using various techniques:
- Chiral stationary phases: Capillary electrochromatography (CEC) employing calix[4]arene-capped β-cyclodextrin-bonded silica particles successfully separated the enantiomers. []
- Cellulose tribenzoate: This chiral stationary phase, coupled with competitive frontal analysis and different isotherm models, effectively separated the enantiomers. []
- Chiral metal-organic materials (CMOMs): A porous homochiral CMOM based on mandelate and 4,4'-bipyridine ligands demonstrated significant enantioselective separation of 1-Phenyl-1-propanol racemic mixtures, achieving enantiomeric excess (ee) values of up to 60%. []
Q7: How is 1-Phenyl-1-propanol used in the context of thermally regenerative fuel cells (TRFCs)?
A7: 1-Phenyl-1-propanol is proposed as a potential hydrogen carrier in TRFCs, specifically for applications in long-haul trucks. Waste heat from the engine or exhaust would drive the endothermic dehydrogenation of 1-Phenyl-1-propanol to propiophenone, producing hydrogen gas. This hydrogen would then fuel the fuel cell, while propiophenone acts as an oxidant at the cathode. The electrochemical reduction of propiophenone back to 1-Phenyl-1-propanol completes the cycle. []
Q8: What catalysts are effective for the dehydrogenation and re-hydrogenation reactions involving 1-Phenyl-1-propanol and propiophenone?
A8: Studies have shown that Pd/SiO2 catalysts exhibit high selectivity (99.65%) for the dehydrogenation of 1-Phenyl-1-propanol at 200 °C. For the reverse reaction (hydrogenation of propiophenone), palladium catalysts offer high selectivity, while platinum immobilized on Vulcan XC-72 carbon support shows the fastest rates. []
Q9: What other catalytic applications utilize 1-Phenyl-1-propanol?
A9: 1-Phenyl-1-propanol is an important intermediate in the synthesis of various organic compounds. For example, the oxidative cracking of 1-Phenyl-1-propanol over ZrO2–Al2O3–FeOx catalyst predominantly yields 1-phenyl-1-propene via dehydration. This reaction is relevant for converting biomass-derived aromatic compounds into valuable chemicals. []
Q10: How has computational chemistry contributed to understanding the properties and behavior of 1-Phenyl-1-propanol?
A10: Computational methods like molecular dynamics (MD) simulations and density functional theory (DFT) calculations have been valuable in several aspects:
- Conformational analysis: These methods help determine the most stable conformations of 1-Phenyl-1-propanol and its complexes with other molecules, providing insights into their preferred geometries and interactions. [, , ]
- Spectroscopic data interpretation: Computational calculations can assist in assigning and understanding experimental spectroscopic data, such as IR and NMR spectra. []
- Mechanistic studies: Computational tools aid in investigating the reaction mechanisms of 1-Phenyl-1-propanol in various chemical transformations, including dehydrogenation and hydrogenation reactions. []
Q11: Can you describe a method for synthesizing (S)-1-Phenyl-1-propanol?
A11: (S)-1-Phenyl-1-propanol can be synthesized through the catalytic enantioselective addition of diethylzinc to benzaldehyde in the presence of a chiral catalyst, such as (2S)-(-)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB]. This reaction yields (S)-1-Phenyl-1-propanol with high enantioselectivity. []
Q12: How can 1-Phenyl-1-propanol be used as a starting material in organic synthesis?
A12: 1-Phenyl-1-propanol serves as a versatile building block in organic synthesis. For example, it can be converted to 2-(N-Benzyl-N-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate through a multi-step synthesis involving mesitylenesulfonylation, benzylation, and esterification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
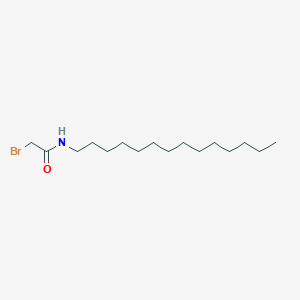

![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)
